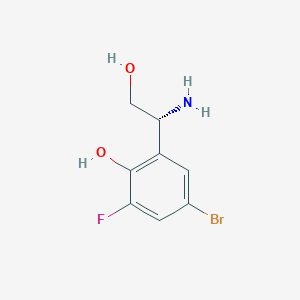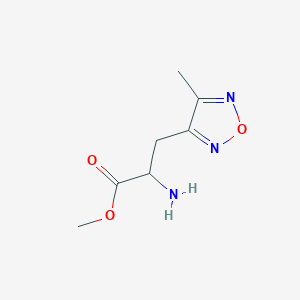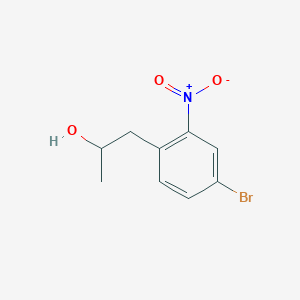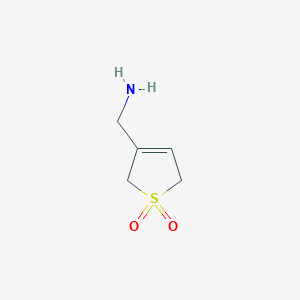
6-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole is a synthetic organic compound that features a benzotriazole ring substituted with a bromine atom and a thiolane group. Benzotriazoles are known for their applications in various fields, including corrosion inhibitors, UV stabilizers, and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole typically involves the following steps:
Formation of Benzotriazole Core: The benzotriazole core can be synthesized by the cyclization of o-phenylenediamine with nitrous acid.
Thiolane Substitution: The thiolane group can be introduced via nucleophilic substitution using thiolane derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiolane group, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the bromine atom or the benzotriazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromine site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium azide, thiols, or amines can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dehalogenated products, reduced benzotriazole derivatives.
Substitution: Various substituted benzotriazole derivatives.
Aplicaciones Científicas De Investigación
6-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole may find applications in:
Chemistry: As a building block for more complex molecules, corrosion inhibitors, and UV stabilizers.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigation as a pharmaceutical intermediate or active compound.
Industry: Utilization in materials science, particularly in polymers and coatings.
Mecanismo De Acción
The mechanism of action would depend on the specific application. For instance:
Corrosion Inhibition: The compound may adsorb onto metal surfaces, forming a protective layer that prevents oxidation.
Pharmaceuticals: It may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1H-1,2,3-benzotriazole: The parent compound without bromine or thiolane substitution.
6-bromo-1H-1,2,3-benzotriazole: Lacks the thiolane group.
1-(thiolan-3-yl)-1H-1,2,3-benzotriazole: Lacks the bromine atom.
Uniqueness
6-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole is unique due to the presence of both bromine and thiolane groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C10H10BrN3S |
|---|---|
Peso molecular |
284.18 g/mol |
Nombre IUPAC |
6-bromo-1-(thiolan-3-yl)benzotriazole |
InChI |
InChI=1S/C10H10BrN3S/c11-7-1-2-9-10(5-7)14(13-12-9)8-3-4-15-6-8/h1-2,5,8H,3-4,6H2 |
Clave InChI |
FVSJHFKYSLAQED-UHFFFAOYSA-N |
SMILES canónico |
C1CSCC1N2C3=C(C=CC(=C3)Br)N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![methyl7-oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylate](/img/structure/B13560909.png)



![1H,4H,5H,6H-cyclopenta[c]pyrazole-3-thiol hydrochloride](/img/structure/B13560926.png)


![5-[(Methylamino)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13560961.png)

